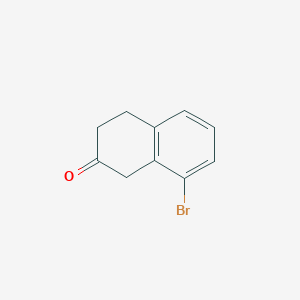

8-Bromo-2-tetralone

説明

特性

IUPAC Name |

8-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVGLMABSFMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399749 | |

| Record name | 8-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117294-21-0 | |

| Record name | 8-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-2-tetralone: Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-tetralone is a valuable synthetic intermediate characterized by a tetralone framework with a bromine atom at the 8-position and a ketone at the 2-position.[1] This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. Its significance is particularly pronounced in medicinal chemistry, where it serves as a crucial precursor for developing targeted therapies for neurological and inflammatory diseases.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic routes, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The core of this compound is a bicyclic structure composed of a fused benzene and cyclohexanone ring, formally known as 3,4-dihydro-2(1H)-naphthalenone. The bromine substituent is located on the aromatic ring at position 8, adjacent to the fused aliphatic ring. The carbonyl group is positioned at the second carbon of the saturated ring. This specific substitution pattern dictates the molecule's reactivity, with the aryl bromide available for cross-coupling reactions and the ketone for various nucleophilic additions and derivatizations.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 117294-21-0 | [1][3][4] |

| Molecular Formula | C₁₀H₉BrO | [1][5] |

| Molecular Weight | 225.08 g/mol | [1][5] |

| Appearance | Brown or yellow to off-white solid | [4] |

| Purity | Typically ≥97% (HPLC) | [1][5] |

| Storage | 2-8°C, under inert atmosphere | [4][6] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected data from key spectroscopic methods are outlined below. The interpretation of these spectra provides unambiguous structural confirmation.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 7.0-7.8 ppm range), and aliphatic protons of the cyclohexanone ring (typically in the δ 2.5-3.5 ppm range). The specific splitting patterns and chemical shifts are influenced by the bromine and carbonyl groups. |

| ¹³C NMR | A signal for the carbonyl carbon (typically δ > 190 ppm), signals for the aromatic carbons (some shifted due to the bromine substituent), and signals for the aliphatic carbons of the tetralone ring. |

| Infrared (IR) | A strong absorption band characteristic of a ketone C=O stretch, typically found around 1710-1730 cm⁻¹. Absorption bands for C-H stretching and aromatic C=C stretching are also present. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

Part 2: Synthesis and Purification

Common Synthetic Routes

While specific, high-yield synthetic procedures for this compound are often proprietary, general methodologies for similar structures involve multi-step sequences. One plausible approach involves the transformation of a related, more accessible tetralone, such as converting a 1-tetralone derivative to a 2-tetralone. For instance, a common strategy for synthesizing 6-bromo-2-tetralone starts from 6-bromo-1-tetralone and proceeds through hydroboration, dehydration, epoxidation, and finally epoxide ring-opening.[7] Analogous Friedel-Crafts cyclizations are also fundamental in building the tetralone core.[8][9]

Detailed Experimental Protocol: Conceptual Synthesis Workflow

The following diagram outlines a conceptual workflow for a multi-step synthesis of a substituted 2-tetralone, illustrating the logical progression from starting materials to the purified final product.

Caption: Conceptual workflow for 2-tetralone synthesis.

Purification Techniques

Achieving high purity (typically >98%) is essential for applications in drug development. The primary methods for purifying crude this compound are:

-

Column Chromatography: Utilizes silica gel as the stationary phase with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to separate the desired product from impurities.

-

Recrystallization: Involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Part 3: Chemical Reactivity and Synthetic Applications

Overview of Reactivity

This compound possesses two primary sites of reactivity:

-

The Aryl Bromide: The C-Br bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing a powerful method for introducing molecular diversity.[11] The reactivity order for aryl halides in these reactions is generally I > Br > Cl, making the bromo derivative a reliable and moderately reactive substrate.[10][12]

-

The Ketone Carbonyl: The ketone group is susceptible to a wide range of standard carbonyl chemistry, including reduction to an alcohol, reductive amination to form amines, and addition of organometallic reagents (e.g., Grignard reagents) to create tertiary alcohols.[1]

Key Transformations: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most important application of this compound in medicinal chemistry. The ability to strategically form a C-C or C-N bond at the 8-position is crucial for building complex molecular architectures.

Caption: Generalized scheme for a Suzuki-Miyaura coupling reaction.

Application in Medicinal Chemistry

This compound is a key intermediate in the synthesis of compounds targeting the central nervous system (CNS) and inflammatory pathways.[2]

-

5-HT₆ Receptor Antagonists: Its primary role is as a precursor for selective 5-HT₆ receptor antagonists.[2][3] These agents are under investigation for treating CNS disorders like Parkinson's disease and depression by modulating serotonin pathways.[2] The tetralone core provides the necessary structural foundation for these advanced therapeutic compounds.[2]

-

Anti-inflammatory Agents: Derivatives synthesized from this compound have shown potential as anti-inflammatory agents.[2] Research indicates they may inhibit key inflammatory processes such as macrophage activation and the production of pro-inflammatory cytokines.[2]

The strategic introduction of bromine into molecular structures is a well-established strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[13][14]

Part 4: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is paramount.

-

Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15][16] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][17]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[17] For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[15][17] If inhaled, move the person to fresh air.[15] If swallowed, rinse the mouth with water and seek medical attention.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][16] For long-term stability, storage at 2-8°C is recommended.[4]

Conclusion

This compound stands out as a high-value intermediate for chemical synthesis, particularly within the pharmaceutical industry. Its bifunctional nature—a reactive aryl bromide for sophisticated cross-coupling and a versatile ketone for derivatization—provides chemists with a powerful tool for constructing complex molecular scaffolds. Its demonstrated utility in the synthesis of neurologically active compounds underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in their synthetic endeavors.

References

-

Capot Chemical Co., Ltd. (2010). MSDS of this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). This compound: A Key Intermediate in Neurological and Inflammatory Disease Research. [Link]

-

Rlavie. CAS 117294-21-0 | this compound. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

PubChem. 5-Methoxyl-8-bromo-2-tetralone. [Link]

-

Cabrera, A., & Banerjee, A. K. (2024). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

-

Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

- Google Patents. CN104591988A - Method for synthesizing 6-bromo-2-tetralone.

-

CAS Common Chemistry. 5,6-Dihydroxyindole. [Link]

-

Johanning, K., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

Sources

- 1. CAS 117294-21-0: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 117294-21-0 [chemicalbook.com]

- 4. CAS 117294-21-0|this compound|Rlavie [rlavie.com]

- 5. capotchem.com [capotchem.com]

- 6. aksci.com [aksci.com]

- 7. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. echemi.com [echemi.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. capotchem.cn [capotchem.cn]

Spectroscopic Data of 8-Bromo-2-tetralone: A Comprehensive Technical Guide for Researchers

Introduction

8-Bromo-2-tetralone (CAS No. 117294-21-0) is a key synthetic intermediate of significant interest to researchers in drug discovery and development.[1][2] Its core structure, a tetralone scaffold, is a prevalent motif in a variety of biologically active compounds. Specifically, this compound serves as a crucial building block in the synthesis of selective 5-HT6 receptor antagonists, which are under investigation for the treatment of central nervous system disorders such as Parkinson's disease.[1][2]

Molecular Structure and Numbering

To facilitate a clear understanding of the spectroscopic data, the standard IUPAC numbering for the this compound ring system is provided below. This numbering will be used consistently throughout the guide for the assignment of NMR signals.

Figure 1: Chemical structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The introduction of the bromine atom at the C-8 position will induce significant changes in the chemical shifts of the aromatic protons compared to the parent 2-tetralone molecule due to its electron-withdrawing and anisotropic effects.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.5 - 7.6 | d | ~7-8 | 1H |

| H-7 | ~7.3 - 7.4 | d | ~7-8 | 1H |

| H-6 | ~7.1 - 7.2 | t | ~7-8 | 1H |

| H-1 | ~3.6 - 3.7 | s | - | 2H |

| H-4 | ~3.1 - 3.2 | t | ~6-7 | 2H |

| H-3 | ~2.6 - 2.7 | t | ~6-7 | 2H |

Rationale for Assignments:

-

Aromatic Protons (H-5, H-6, H-7): The aromatic region will display an AMX spin system. The proton ortho to the bromine atom (H-7) and the proton peri to the carbonyl group (H-5) will be the most deshielded. The triplet for H-6 arises from coupling to both H-5 and H-7.

-

Aliphatic Protons (H-1, H-3, H-4): The protons on C-1 (H-1) are adjacent to the aromatic ring and alpha to the carbonyl group, leading to a singlet in the range of δ 3.6-3.7 ppm. The protons on C-4 (H-4), being benzylic, will appear as a triplet around δ 3.1-3.2 ppm, coupled to the H-3 protons. The H-3 protons, adjacent to both the C-4 methylene group and the C-2 carbonyl, will also be a triplet in the δ 2.6-2.7 ppm region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to have the largest chemical shift. The bromine substitution will cause a significant downfield shift for the carbon to which it is attached (C-8).

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~208 - 212 |

| C-4a | ~140 - 142 |

| C-8a | ~135 - 137 |

| C-6 | ~128 - 130 |

| C-5 | ~127 - 129 |

| C-7 | ~125 - 127 |

| C-8 (C-Br) | ~120 - 123 |

| C-1 | ~45 - 48 |

| C-4 | ~38 - 41 |

| C-3 | ~28 - 31 |

Rationale for Assignments:

-

Carbonyl Carbon (C-2): Ketone carbonyls typically resonate in the δ 205-220 ppm range.

-

Aromatic Carbons: The quaternary carbons C-4a and C-8a will be deshielded. The C-8 carbon, directly attached to the electronegative bromine atom, will show a characteristic chemical shift. The remaining aromatic carbons (C-5, C-6, C-7) will appear in the typical aromatic region of δ 125-130 ppm.

-

Aliphatic Carbons: The benzylic carbon (C-4) and the carbon alpha to the carbonyl (C-1) will be the most deshielded of the aliphatic carbons. The C-3 carbon will have the smallest chemical shift among the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1200 - 1000 | Medium | C-Br Stretch |

Rationale for Assignments:

-

The most prominent peak will be the strong C=O stretching vibration around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.

-

Absorptions for aromatic and aliphatic C-H stretching will be observed above and below 3000 cm⁻¹, respectively.

-

The C-Br stretching frequency is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 224/226 | ~1:1 | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - Br]⁺ |

| 117 | Strong | [M - Br - CO]⁺ |

| 116 | Moderate | [M - Br - CO - H]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Rationale for Assignments:

-

Molecular Ion: The molecular ion peaks at m/z 224 and 226 correspond to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the bromine atom to give a fragment at m/z 145. Subsequent loss of a neutral carbon monoxide (CO) molecule would lead to the base peak at m/z 117. Further fragmentation can lead to other characteristic ions as outlined in the table.

Figure 2: Predicted major fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-300 to observe the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided data tables, rationale, and experimental protocols are intended to serve as a valuable resource for researchers working with this important synthetic intermediate. While the absence of published experimental spectra necessitates a predictive approach, the analysis presented here is firmly rooted in established spectroscopic principles and data from closely related structures, offering a high degree of confidence in the expected spectral characteristics. As new research on this compound becomes available, this guide can be further refined with direct experimental data.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate in Neurological and Inflammatory Disease Research. [Link]

-

National Institute of Standards and Technology. 2(1H)-Naphthalenone, 3,4-dihydro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Carreño, M. C., González-López, M., Latorre, A., & Urbano, A. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of organic chemistry, 71(13), 4956–4964. [Link]

-

PubChem. 8-bromo-3,4-dihydro-2H-naphthalen-1-one. [Link]

Sources

1H NMR and 13C NMR spectral analysis of 8-Bromo-2-tetralone

An In-depth Technical Guide on the Spectral Analysis of 8-Bromo-2-tetralone

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bicyclic intermediate in synthetic organic chemistry, valued for its utility in constructing complex molecular frameworks for pharmaceutical and materials science applications. A definitive structural confirmation and purity assessment of this compound is paramount for its effective use. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the spectral data by correlating chemical shifts, coupling constants, and signal multiplicities to the specific molecular environment of each nucleus. This document serves as an expert-level reference, detailing not only the interpretation of the spectra but also the underlying principles and a validated experimental protocol for data acquisition.

The Molecular Architecture: An NMR Perspective

The structure of this compound presents a fascinating case for NMR analysis. It comprises a six-membered aliphatic ring fused to a substituted aromatic ring. Several key features dictate the appearance of its NMR spectra:

-

The Aromatic System: The benzene ring contains three protons whose chemical environments are influenced by the electron-withdrawing inductive effect of the bromine atom and the electronic effects of the fused aliphatic ring.

-

The Carbonyl Group: The ketone at the C2 position acts as a strong electron-withdrawing group, significantly deshielding adjacent protons (H3) and the carbonyl carbon itself.[1][2]

-

The Aliphatic Ring: This portion of the molecule contains three methylene groups (C1, C3, C4). The protons on these carbons exhibit complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The constrained ring structure also introduces diastereotopicity for the protons on C1 and C3.

A precise and unambiguous assignment of each signal is crucial for confirming the identity and isomeric purity of the compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.[3] Signals are analyzed based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[4][5]

Aromatic Region (δ 7.0 – 7.8 ppm)

The three aromatic protons give rise to a distinct set of signals downfield due to the deshielding effect of the ring current.[2][6] Their specific shifts and splitting are dictated by their position relative to the bromine atom.

-

H-5 (ortho to Br): This proton is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent bromine atom. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho coupling, J ≈ 7-9 Hz) and H-7 (meta coupling, J ≈ 1-3 Hz).

-

H-7 (para to Br): This proton is also significantly deshielded and will appear as a doublet of doublets (dd) from coupling to H-6 (ortho coupling, J ≈ 7-9 Hz) and H-5 (meta coupling, J ≈ 1-3 Hz).

-

H-6 (meta to Br): This proton will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the two coupling constants are similar) due to coupling with both H-5 and H-7 (two ortho couplings).

Aliphatic Region (δ 2.5 – 3.8 ppm)

The three methylene groups of the saturated ring are chemically distinct.

-

H-1 Protons (Benzylic): These protons are adjacent to the aromatic ring, placing them in the benzylic position.[7] Their signal, typically around δ 3.6-3.7 ppm, is a singlet because they have no adjacent proton neighbors to couple with.

-

H-3 Protons (α to Carbonyl): Located adjacent to the electron-withdrawing carbonyl group, these protons are deshielded and appear downfield in the aliphatic region (around δ 3.1 ppm).[1] They appear as a triplet due to coupling with the two H-4 protons.

-

H-4 Protons: These protons are adjacent to the C3 methylene group and will appear as a triplet around δ 2.6 ppm, coupling with the H-3 protons.

Summary of ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~ 7.7 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |

| H-7 | ~ 7.5 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |

| H-6 | ~ 7.2 | t | J_ortho ≈ 8.0 |

| H-1 | ~ 3.65 | s | N/A |

| H-3 | ~ 3.1 | t | J ≈ 6.5 |

| H-4 | ~ 2.6 | t | J ≈ 6.5 |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's local electronic environment.[8][9][10]

-

Carbonyl Carbon (C-2): This is the most deshielded carbon, appearing significantly downfield (δ > 200 ppm) due to the double bond to the highly electronegative oxygen atom.[11]

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These six carbons resonate in the typical aromatic region (δ 120-150 ppm).[2]

-

C-8 (Bromo-substituted): The carbon directly attached to bromine will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect.

-

C-5, C-6, C-7: These protonated carbons will have more intense signals than the quaternary carbons.

-

C-4a, C-8a (Quaternary): These carbons at the ring fusion will typically show weaker signals.

-

-

Aliphatic Carbons (C-1, C-3, C-4): These sp³ hybridized carbons appear in the upfield region of the spectrum (δ 25-45 ppm).

-

C-3 (α to Carbonyl): This carbon is deshielded by the adjacent ketone and will be the most downfield of the aliphatic signals.[7]

-

C-1 (Benzylic): The benzylic carbon will be the next most downfield.

-

C-4: This carbon is the most shielded of the aliphatic set.

-

Summary of ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 205 |

| C-8a | ~ 145 |

| C-4a | ~ 135 |

| C-7 | ~ 132 |

| C-5 | ~ 130 |

| C-6 | ~ 128 |

| C-8 (C-Br) | ~ 122 |

| C-3 | ~ 45 |

| C-1 | ~ 38 |

| C-4 | ~ 28 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and validated methodology.[12]

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and well-defined residual solvent peak.

-

Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift calibration (δ = 0.00 ppm).

-

Transfer the clear solution to a 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz Example):

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency to the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp peaks and resolving fine coupling patterns.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard 30-degree pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to ~12 ppm to cover the full range of expected proton signals.

-

Number of Scans: 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 2 seconds between scans ensures proper T1 relaxation for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30') to produce a spectrum of singlets, simplifying interpretation.

-

Spectral Width: Set to ~220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[12]

-

Relaxation Delay: Use a 2-5 second delay.

-

-

Data Processing:

-

Apply Fourier Transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are positive and have a pure absorption lineshape.

-

Perform baseline correction to obtain a flat spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For ¹H spectra, perform integration to determine the relative ratios of protons for each signal.

-

Visualization of Molecular Connectivity

The following diagram illustrates the key through-bond relationships (J-coupling) that give rise to the splitting patterns observed in the ¹H NMR spectrum.

Caption: Diagram of key ¹H-¹H J-coupling relationships in this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural elucidation of this compound. Each proton and carbon nucleus gives a distinct and predictable signal based on its unique electronic environment, which is primarily influenced by factors such as aromaticity, electronegative substituents, and carbonyl functionality. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify this compound, verify its purity, and proceed with its application in complex synthetic endeavors. The combination of detailed spectral interpretation and a robust experimental protocol ensures both accuracy and reproducibility, adhering to the highest standards of scientific integrity.

References

- Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (n.d.). National Institutes of Health.

-

Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Semantic Scholar. Retrieved January 5, 2026, from [Link]

- 1H NMR Spectroscopy. (n.d.).

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 5, 2026, from [Link]

-

CAS 117294-21-0|this compound. (n.d.). Rlavie. Retrieved January 5, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 5, 2026, from [Link]

-

C13 NMR List of Chemical Shifts. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved January 5, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 5, 2026, from [Link]

-

Signal Areas. (n.d.). Retrieved January 5, 2026, from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved January 5, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

1 H (a) and 13 C NMR spectra of 4 (b). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved January 5, 2026, from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 5, 2026, from [Link]

-

Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 5, 2026, from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. azooptics.com [azooptics.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. compoundchem.com [compoundchem.com]

- 10. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 8-Bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-tetralone, with the CAS number 117294-21-0, is a halogenated derivative of 2-tetralone.[1][2] It is a solid compound, typically appearing as a yellow, brown, or off-white solid.[2] This molecule is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its utility stems from its role as a key intermediate in the synthesis of more complex molecules, including selective 5-HT6 receptor antagonists which are under investigation for the treatment of central nervous system disorders like Parkinson's disease.[3] The structural characteristics of this compound, specifically the presence of a bromine atom on the aromatic ring and a ketone group, make it a versatile building block for creating a diverse range of organic compounds.

This technical guide provides a detailed examination of the key physical properties of this compound: its melting point and solubility. Understanding these fundamental characteristics is crucial for the effective handling, reaction planning, and purification of this important synthetic intermediate.

Core Physical Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | [4] |

| CAS Number | 117294-21-0 | [1][2] |

| Appearance | Yellow, brown, or off-white solid | [2] |

| Melting Point | Not definitively reported in the literature. See discussion below. | |

| Solubility | Predicted to be soluble in many organic solvents and insoluble in water. See discussion below. |

Section 1: Melting Point Determination

The melting point of a solid is a critical physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Reported Melting Point Data

A definitive, experimentally determined melting point for this compound is not consistently reported in publicly available scientific literature and chemical databases. However, the melting points of its isomers have been documented, which can provide a reasonable estimate and insight into the influence of substituent placement on this physical property.

| Isomer | CAS Number | Reported Melting Point (°C) |

| 2-Bromo-1-tetralone | 13672-07-6 | 39-43 |

| 6-Bromo-2-tetralone | 4133-35-1 | 70-76 |

| 7-Bromo-1-tetralone | 32281-97-3 | Soluble in Methanol |

The variation in melting points among these isomers highlights the impact of the relative positions of the bromine atom and the carbonyl group on the crystal lattice energy of the molecule. Factors such as intermolecular forces, molecular symmetry, and packing efficiency in the solid state all contribute to the melting point.

Experimental Protocol for Melting Point Determination

The following is a standardized protocol for determining the melting point of a solid organic compound like this compound using the capillary method.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Calibrated thermometer or digital temperature probe

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Begin heating the block at a moderate rate.

-

As the temperature approaches the expected melting range (based on isomeric data), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Interpretation:

-

A narrow melting range is indicative of a high-purity sample.

-

A broad or depressed melting range suggests the presence of impurities.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to be in equilibrium.

Visualization of Melting Point Determination Workflow

Caption: A stepwise workflow for the experimental determination of melting point.

Section 2: Solubility Profile

The solubility of a compound in various solvents is a fundamental physical property that dictates its behavior in solutions, which is critical for reaction setup, extraction, and crystallization processes.

Predicted Solubility of this compound

This compound possesses a largely nonpolar bicyclic hydrocarbon framework, with a polar ketone functional group and a polarizable bromine atom. This structure suggests that it will be:

-

Insoluble in water: The large nonpolar surface area of the molecule will dominate its interaction with the highly polar water molecules. The parent compound, 1-tetralone, is also reported to be insoluble in water.[5][6]

-

Soluble in a range of organic solvents: It is expected to be soluble in common organic solvents such as:

-

Nonpolar solvents: (e.g., hexane, toluene) due to van der Waals interactions with the hydrocarbon backbone.

-

Polar aprotic solvents: (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran) where the ketone group can participate in dipole-dipole interactions.

-

Polar protic solvents: (e.g., methanol, ethanol), although solubility might be slightly lower compared to polar aprotic solvents. The parent compound, 7-Bromo-1-tetralone, is noted to be soluble in methanol.[7]

-

Experimental Protocol for Qualitative Solubility Determination

The following protocol outlines a systematic approach to determine the qualitative solubility of this compound in various solvents.

Apparatus and Materials:

-

Small test tubes and a test tube rack

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

This compound sample

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise, starting with approximately 0.5 mL.

-

Mixing: Agitate the mixture vigorously for at least 30 seconds. A vortex mixer can be used for more efficient mixing.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound does not fully dissolve, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

-

Categorization: Classify the solubility of this compound in each solvent as soluble, partially soluble, or insoluble.

Causality Behind Experimental Choices:

-

Systematic Solvent Selection: Using a range of solvents with varying polarities provides a comprehensive solubility profile.

-

Incremental Solvent Addition: This method allows for a more nuanced assessment of solubility, helping to distinguish between compounds that are sparingly soluble and those that are truly insoluble.

Visualization of Solubility Determination Workflow

Caption: A decision-based workflow for determining the qualitative solubility of a compound.

Conclusion

References

-

Rlavie. (n.d.). CAS 117294-21-0|this compound. Retrieved from [Link]

-

PubChem. (n.d.). 8-bromo-3,4-dihydro-2H-naphthalen-1-one. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyl-8-bromo-2-tetralone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Tetralone. Retrieved from [Link]

Sources

- 1. CAS 117294-21-0: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS 117294-21-0|this compound|Rlavie [rlavie.com]

- 3. This compound | 117294-21-0 [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 7-Bromo-1-tetralone CAS#: 32281-97-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 8-Bromo-2-tetralone in Various Organic Solvents

Introduction: The Significance of 8-Bromo-2-tetralone in Modern Drug Discovery

This compound (CAS No: 117294-21-0) is a pivotal intermediate in the landscape of medicinal chemistry and materials science.[1] Its unique bicyclic structure, featuring a bromine atom and a ketone functional group on a tetralone framework, makes it a versatile building block for the synthesis of more complex molecules.[1] Notably, it serves as a crucial precursor in the development of selective 5-HT6 receptor antagonists, which hold promise for treating central nervous system disorders such as Parkinson's disease and depression.[2][3] Furthermore, derivatives of this compound are being investigated for their potential anti-inflammatory properties.[3]

The efficiency of synthesizing these advanced therapeutic agents is intrinsically linked to the physicochemical properties of this compound, with solubility being a paramount consideration. The selection of an appropriate solvent system is critical for reaction kinetics, purification processes (such as crystallization), and overall process scalability. A thorough understanding of its solubility in various organic solvents is therefore not merely an academic exercise but a fundamental necessity for researchers, scientists, and drug development professionals aiming to harness the full potential of this important molecule.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility, offers a robust experimental framework for its determination, and provides expert insights into its likely behavior in a range of common organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" is the cornerstone of solubility prediction.[4] This principle is governed by the polarity of both the solute (this compound) and the solvent. The molecular structure of this compound, with its combination of a largely nonpolar aromatic ring and a polar ketone group, results in a moderate overall polarity.

The key structural features influencing its solubility are:

-

The Tetralone Core: This bicyclic hydrocarbon structure is predominantly nonpolar and hydrophobic, favoring solubility in nonpolar solvents.

-

The Ketone Group (C=O): The carbonyl group introduces polarity and the capacity to act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

The Bromine Atom: The bromine substituent adds to the molecular weight and volume, which can slightly decrease solubility. While bromine is an electronegative atom, its contribution to the overall polarity of the large molecule is localized.

Based on these structural characteristics, we can anticipate the following solubility trends:

-

High Solubility is expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the ketone group. Examples include acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility is likely in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors, the interaction with the ketone as a hydrogen bond acceptor is the primary driver of solubility. The nonpolar hydrocarbon backbone of this compound will limit its miscibility with highly polar protic solvents.

-

Low Solubility is anticipated in highly nonpolar solvents such as hexane and cyclohexane, as the polar ketone group will hinder dissolution. Conversely, very polar solvents like water will not effectively solvate the nonpolar regions of the molecule, also resulting in poor solubility.

dot graph "Solubility_Influencing_Factors" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="this compound\n(Solute)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Solubility", pos="0,0!", shape=ellipse, style="filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Polar Ketone Group\n(Hydrogen Bond Acceptor)", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Nonpolar Aromatic &\nAlicyclic Rings", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Solvent Polarity", pos="-2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solvent Hydrogen\nBonding Capacity", pos="2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; A -> D [label="possesses"]; A -> E [label="possesses"]; D -> C [label="promotes in\npolar solvents"]; E -> C [label="promotes in\nnonpolar solvents"]; F -> B [label="is a property of"]; G -> B [label="is a property of"]; F -> C [label="influences"]; G -> C [label="influences"]; } Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[5]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade): Acetone, Ethanol, Methanol, Dichloromethane, Toluene, Ethyl Acetate, Hexane

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Pipette a precise volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the dissolved solute in the supernatant no longer changes over time.

-

-

Sample Collection and Preparation for Analysis:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a suitable solvent (as used for the calibration standards) to a concentration that falls within the range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting value is the equilibrium solubility of this compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label = "Preparation"; A [label="Prepare Calibration\nStandards"]; B [label="Add Excess Solute\nto Vials"]; C [label="Add Solvent to Vials"]; }

subgraph "cluster_Equilibration" { label = "Equilibration"; D [label="Agitate at Constant\nTemperature (24-48h)"]; }

subgraph "cluster_Analysis" { label = "Analysis"; E [label="Filter Supernatant"]; F [label="Dilute Sample"]; G [label="HPLC Analysis"]; }

subgraph "cluster_Calculation" { label = "Calculation"; H [label="Determine Concentration\nfrom Calibration Curve"]; I [label="Calculate Solubility"]; }

A -> G; B -> C -> D -> E -> F -> G -> H -> I; } Caption: Experimental workflow for determining the solubility of this compound.

Predicted Solubility Profile and Data Summary

While specific experimental data is not available in the literature, a qualitative and predictive solubility profile can be constructed based on the theoretical principles discussed. This table provides an at-a-glance reference for solvent selection in research and development.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | The polar ketone group of this compound interacts favorably with the polar aprotic nature of these solvents via dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Moderate | The ketone group can act as a hydrogen bond acceptor. However, the large nonpolar region of the molecule limits miscibility. |

| Nonpolar Aromatic | Toluene | Moderate to High | The aromatic ring of toluene can interact favorably with the aromatic part of this compound through π-π stacking. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The polarity of the ketone group is too high for effective solvation by these nonpolar solvents. |

| Highly Polar | Water | Very Low | The large, nonpolar hydrocarbon framework of the molecule makes it hydrophobic and poorly soluble in water. |

Conclusion: A Pathway to Optimized Processes

This technical guide has provided a comprehensive overview of the solubility of this compound, a critical intermediate in pharmaceutical development. By understanding the interplay of its structural features—the polar ketone group and the nonpolar bicyclic system—researchers can make informed decisions regarding solvent selection. The detailed experimental protocol presented herein offers a clear and validated pathway for determining precise solubility data, which is indispensable for optimizing reaction conditions, enhancing purification efficiency, and ensuring the scalability of synthetic processes. The predictive solubility profile serves as a valuable initial guide for laboratory work. Ultimately, a thorough grasp of the solubility of this compound empowers scientists to accelerate the development of novel therapeutics for neurological and inflammatory diseases.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 3). This compound: A Key Intermediate in Neurological and Inflammatory Disease Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and First Synthesis of 8-Bromo-2-tetralone

This guide provides a comprehensive overview of the historical context and the seminal synthetic route to 8-Bromo-2-tetralone, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry that underpins the creation of this valuable compound.

Introduction: The Significance of the 2-Tetralone Scaffold

The 2-tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry. Its rigid, yet three-dimensional, architecture provides an excellent platform for the spatial presentation of pharmacophoric elements. Derivatives of 2-tetralone have been instrumental in the development of a wide array of therapeutic agents, targeting a diverse range of biological endpoints. Notably, these compounds have found application in the modulation of central nervous system (CNS) pathways, with a particular focus on serotonin (5-HT) and dopamine (DA) receptors.[1] The strategic placement of substituents on the 2-tetralone core allows for the fine-tuning of a molecule's pharmacological profile, making the development of novel synthetic routes to substituted 2-tetralones a continuous area of research.

The Emergence of this compound: A Key Synthetic Intermediate

While the parent 2-tetralone has been known since its first synthesis in 1893 by Eugen Bamberger and Wilhelm Lodter, the targeted synthesis of specifically substituted analogs has been driven by the demands of drug discovery programs.[2] this compound (chemical formula: C₁₀H₉BrO) emerged as a particularly valuable intermediate due to the versatility of the bromine substituent.[3] The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at the 8-position of the tetralone core. This strategic handle has made this compound a cornerstone in the synthesis of selective 5-HT₆ receptor antagonists, which are under investigation for the treatment of CNS disorders such as Parkinson's disease.[4]

The First Synthesis of this compound: A Landmark Achievement

The first documented synthesis of this compound was reported by J. J. Sims, M. Cadogan, and L. H. Selman in Organic Syntheses in 1971. This seminal work laid the foundation for the reliable and scalable production of this crucial building block. The synthetic strategy is a classic example of a Friedel-Crafts acylation followed by an intramolecular alkylation, a robust and well-established method for the construction of cyclic ketones.

Retrosynthetic Analysis and Strategic Considerations

The choice of starting material, 2-bromophenylacetic acid, was a critical strategic decision. This readily available precursor contains the pre-installed bromine atom at the desired position relative to the eventual point of cyclization. The overall synthetic transformation can be visualized with the following retrosynthetic analysis:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the activation of the carboxylic acid of 2-bromophenylacetic acid to an acyl chloride, followed by a Friedel-Crafts reaction with ethylene to form an intermediate that subsequently undergoes an intramolecular Friedel-Crafts alkylation to yield the target tetralone.

Detailed Experimental Protocol

The following protocol is based on the seminal work of Sims, Cadogan, and Selman, with annotations to provide insight into the rationale behind each step.

Step 1: Formation of 2-Bromophenylacetyl Chloride

-

Procedure: To a solution of 2-bromophenylacetic acid (1.0 equivalent) in a suitable inert solvent such as dichloromethane, oxalyl chloride (2.5 equivalents) is added dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF).[1][5] The reaction mixture is then stirred at room temperature for several hours.

-

Scientific Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts acylation. Oxalyl chloride is a common and effective reagent for this transformation, and the reaction is catalyzed by DMF through the formation of the Vilsmeier reagent. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Step 2: Friedel-Crafts Acylation with Ethylene and Intramolecular Cyclization

-

Procedure: The solution of 2-bromophenylacetyl chloride is added to a cooled (-5 °C) suspension of aluminum chloride (AlCl₃, a Lewis acid catalyst) in dichloromethane. Ethylene gas is then bubbled through the reaction mixture for an extended period.[5]

-

Scientific Rationale: This is the key bond-forming step. The Lewis acid, AlCl₃, activates the acyl chloride, making it a potent electrophile. Ethylene, acting as the nucleophile, attacks the acyl chloride in a Friedel-Crafts acylation. The resulting intermediate then undergoes an intramolecular Friedel-Crafts alkylation, where the newly formed alkyl chain attacks the aromatic ring to form the six-membered ring of the tetralone. The reaction is carried out at low temperature to control the reactivity and minimize side reactions.

Step 3: Work-up and Purification

-

Procedure: The reaction is quenched by the slow addition of water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by crystallization.

-

Scientific Rationale: The aqueous work-up neutralizes the Lewis acid and removes any water-soluble byproducts. Purification by crystallization yields the final product in a high state of purity.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Chemical Stability and Storage of 8-Bromo-2-tetralone

Introduction

8-Bromo-2-tetralone (CAS No. 117294-21-0) is a key building block in medicinal chemistry and drug development.[1] Its utility as a precursor for synthesizing selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system disorders like Parkinson's disease, underscores its importance.[1] Furthermore, derivatives of this compound are being explored for their anti-inflammatory properties. The presence of both a bromine atom and a ketone functional group on a tetralone framework imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis. However, this reactivity also necessitates a thorough understanding of its chemical stability to ensure its integrity during storage and handling, thereby safeguarding the reproducibility of synthetic procedures and the quality of downstream products.

This technical guide provides a comprehensive overview of the chemical stability of this compound, recommended storage conditions, and a framework for conducting stability-indicating studies. The insights presented herein are grounded in the established principles of physical organic chemistry and regulatory guidelines for pharmaceutical intermediates.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | [2] |

| Molecular Weight | 225.08 g/mol | [3] |

| Appearance | Yellow to off-white or brown solid | [4] |

| Storage Temperature | 2-8°C | [4] |

While comprehensive data on properties like melting point, boiling point, and solubility are not consistently reported across publicly available sources, its solid-state at room temperature is a key handling consideration.

Core Stability Profile and Inherent Reactivity

Safety Data Sheets (SDS) for this compound consistently state that the compound is stable under recommended storage conditions .[5][6] However, the molecule's structure as an α-bromoketone points to inherent reactivity that must be managed. The primary factors influencing its stability are the carbon-bromine bond and the adjacent carbonyl group. This combination makes the α-carbon susceptible to nucleophilic attack and the overall molecule prone to elimination reactions.

Incompatible Materials and Conditions

To maintain the integrity of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can react with the tetralone ring system or the benzylic positions.[6][7][8]

-

Acids, Acid Chlorides, and Acid Anhydrides: These can potentially catalyze degradation pathways, including enolization followed by further reactions.[5]

-

Moisture: The presence of water can facilitate hydrolysis, although the rate is likely slow for the C-Br bond without catalysis. It is good practice to store the compound in a dry environment.[5]

-

Light: While specific photostability data for this compound is not available, many brominated organic compounds are known to undergo photolytic degradation, often through homolytic cleavage of the C-Br bond.[9]

-

Elevated Temperatures: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. Hazardous decomposition products upon heating may include hydrogen bromide and carbon oxides.[7]

Recommended Storage Conditions

Based on the available data and the chemical nature of the compound, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |

| Light | Amber or opaque container | To protect against photolytic degradation. |

| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis and other moisture-mediated reactions. |

| Container Material | Glass is generally preferred. Material compatibility studies are recommended for long-term storage or when using plastic containers. | To avoid potential leaching or reaction with the container. |

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of pharmaceutical development that provides invaluable insights into the intrinsic stability of a drug substance or intermediate.[10] By subjecting the compound to conditions more severe than those it would encounter during normal handling and storage, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed.

The following sections outline a recommended set of forced degradation studies for this compound. It is important to note that the proposed degradation pathways are based on established chemical principles for α-haloketones and tetralone systems, and experimental verification is essential.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Sources

- 1. This compound | 117294-21-0 [chemicalbook.com]

- 2. 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2-tetralone | C10H9BrO | CID 2733553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 117294-21-0|this compound|Rlavie [rlavie.com]

- 5. capotchem.cn [capotchem.cn]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.fr [fishersci.fr]

- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 8-Bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Reactive Intermediates

In the intricate world of medicinal chemistry and drug development, reactive intermediates like 8-Bromo-2-tetralone are the unsung heroes. They are the versatile building blocks that pave the way for novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.[1][2] As a precursor for synthesizing selective 5-HT6 receptor antagonists, its role in developing treatments for conditions such as Parkinson's disease is of significant interest.[1][2] However, the very chemical reactivity that makes this compound a valuable tool in synthesis also necessitates a profound respect for its potential hazards. This guide is crafted not as a rigid set of rules, but as a dynamic framework for risk assessment and safe handling, grounded in the principles of causality and self-validating laboratory practices.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 117294-21-0) is a bicyclic organic compound with a molecular formula of C₁₀H₉BrO.[3][4][5] Its structure, featuring a bromine atom and a ketone functional group on a tetralone framework, is the source of its synthetic utility and its hazardous properties.[4]

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the universal standard for this.

| GHS Hazard Classification | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [6] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [6] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | [7] |

GHS Pictograms:

It is critical to note that for this compound, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] This lack of comprehensive data elevates the importance of treating the compound with the utmost caution, assuming it may have other, as-yet-unidentified hazardous properties.

Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should govern all interactions with this compound. This is best achieved through a multi-layered approach, starting with engineering controls and supplemented by robust PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for inhalation of the powdered compound and to prevent its widespread dissemination in the laboratory.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This provides a contained workspace with active ventilation, drawing airborne particles away from the user.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] Given the serious eye irritation risk, the use of chemical splash goggles is strongly recommended.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a common and effective choice.[9] It is imperative to inspect gloves for any signs of degradation or puncture before each use.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

-

Skin and Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of spills or splashes, consider the use of a chemically resistant apron.

-

Respiratory Protection: For most laboratory-scale operations within a functioning fume hood, additional respiratory protection should not be necessary. However, in situations where dust formation is significant or ventilation is compromised, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[3]

Section 3: Standard Operating Procedure (SOP) for Handling this compound

This protocol is designed to be a self-validating system, where each step logically flows from the inherent risks of the compound.

3.1 Preparation and Pre-Handling

-

Designate an Area: Clearly demarcate the area within the fume hood where the work will be performed.

-

Assemble Materials: Before introducing this compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, and waste containers) is inside the fume hood. This minimizes traffic in and out of the containment area.

-

Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

3.2 Weighing and Transferring the Solid

-

Don PPE: Put on all required PPE before handling the primary container.

-

Static Control: To avoid ignition of vapors by static electricity discharge, ensure all metal equipment is grounded.[8]

-

Gentle Handling: Open the container slowly to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid scooping or dropping the material in a way that generates dust.

-

Close Container: Immediately and securely close the primary container of this compound.

3.3 Post-Handling and Decontamination

-

Clean Up: Using a disposable scoop or brush, carefully sweep any residual solid into a designated solid waste container.

-

Decontaminate Surfaces: Wipe down the work surface in the fume hood, as well as any equipment used, with a suitable solvent (e.g., isopropanol or ethanol) and absorbent pads. Dispose of all cleaning materials as hazardous waste.

-

Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][9]

Section 4: Emergency Response Protocols

Preparedness is paramount. A clear and practiced emergency response plan is a non-negotiable aspect of working with hazardous materials.

4.1 First Aid Measures

-

Inhalation: If inhaled, move the person into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical attention.[6]

-